molecular formula C13H9F2NO B11878708 1-(Difluoromethoxy)naphthalene-5-acetonitrile

1-(Difluoromethoxy)naphthalene-5-acetonitrile

Cat. No.: B11878708
M. Wt: 233.21 g/mol
InChI Key: HMKLSRIWKIPWJN-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)naphthalene-5-acetonitrile is a fluorinated naphthalene derivative featuring a difluoromethoxy group (-OCF₂) at the 1-position and an acetonitrile (-CH₂CN) substituent at the 5-position. Its closest analogs, such as 1-naphthylacetonitrile (synthesized via nucleophilic substitution of 1-(chloromethyl)naphthalene with KCN ), and other substituted naphthalenes (e.g., methyl- or nitro-derivatives), offer indirect insights into its properties.

Properties

Molecular Formula

C13H9F2NO

Molecular Weight

233.21 g/mol

IUPAC Name

2-[5-(difluoromethoxy)naphthalen-1-yl]acetonitrile

InChI

InChI=1S/C13H9F2NO/c14-13(15)17-12-6-2-4-10-9(7-8-16)3-1-5-11(10)12/h1-6,13H,7H2

InChI Key

HMKLSRIWKIPWJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC=C(C2=C1)OC(F)F)CC#N

Origin of Product

United States

Preparation Methods

Solvent Systems

  • Polar Aprotic Solvents : DMF and DMSO enhance nucleophilicity of the difluoromethoxy anion but may promote side reactions at elevated temperatures.

  • Protic Solvents : tert-Butyl alcohol improves solubility of inorganic bases (e.g., KOtBu), facilitating smoother substitutions.

Temperature and Catalysis

  • Low-Temperature Sulfonation : 15–55°C minimizes polysubstitution.

  • High-Temperature Cyanation : 150°C accelerates nitrile formation but necessitates inert atmospheres to prevent oxidation.

Comparative Analysis of Synthetic Pathways

MethodYield (%)Purity (%)Scalability
Nucleophilic Substitution35–4090–95Moderate
Friedel-Crafts Cyanation50–6085–90High
Multi-Component Reaction40–4580–85Low

Insights :

  • Friedel-Crafts routes offer higher scalability but require rigorous control over acylation regioselectivity.

  • Multi-component reactions, while step-efficient, suffer from lower yields due to competing pathways.

Chemical Reactions Analysis

1-(Difluoromethoxy)naphthalene-5-acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the difluoromethoxy or acetonitrile groups are replaced by other functional groups. .

Scientific Research Applications

1-(Difluoromethoxy)naphthalene-5-acetonitrile has been investigated for its potential biological activity, particularly in relation to enzyme interactions and receptor binding. The presence of fluorine enhances binding affinity, making it a candidate for therapeutic applications.

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its structural similarity to other biologically active naphthalene derivatives positions it as a potential lead compound in cancer therapy .
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes could alter metabolic pathways, providing avenues for the development of new therapeutic agents targeting metabolic disorders or cancers.

Case Studies

Several studies have highlighted the compound's efficacy:

  • A recent investigation demonstrated that derivatives similar to 1-(Difluoromethoxy)naphthalene-5-acetonitrile showed significant antitumor activity in vitro, with mean growth inhibition values indicating promising therapeutic potential .

Materials Science Applications

1-(Difluoromethoxy)naphthalene-5-acetonitrile also shows promise in materials science due to its unique electronic properties. Its application in developing advanced materials, such as organic semiconductors or sensors, is being explored.

Comparison Table of Related Compounds

Compound NameStructure CharacteristicsNotable Features
2-(Difluoromethoxy)-naphthalene-3-carboxylic acidContains a carboxylic acid groupPotential for enhanced solubility and reactivity
2-(Difluoromethoxy)-6-hydroxybenzoic acidHydroxy group enhances hydrogen bondingIncreased biological activity due to hydroxyl group
4-(Difluoromethoxy)-phenylacetic acidAromatic ring with an acetic acid functional groupUseful in medicinal chemistry for anti-inflammatory applications

The structural uniqueness of 1-(Difluoromethoxy)naphthalene-5-acetonitrile allows it to exhibit distinct reactivity patterns not observed in other similar compounds.

Mechanism of Action

The mechanism by which 1-(Difluoromethoxy)naphthalene-5-acetonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(Difluoromethoxy)naphthalene-5-acetonitrile with structurally related naphthalene derivatives, emphasizing substituent effects and available

Compound Substituents Molecular Formula Key Properties Toxicity/Environmental Data
1-(Difluoromethoxy)naphthalene-5-acetonitrile 1-OCF₂, 5-CH₂CN C₁₃H₉F₂NO High polarity (due to -OCF₂ and -CN), likely moderate volatility. No direct toxicity data; inferred stability due to C-F bonds .
1-Naphthylacetonitrile 1-CH₂CN C₁₂H₉N Boiling point: 155–160°C/9 mmHg; synthesized via KCN substitution . Limited toxicity data; may share irritancy risks with nitriles (e.g., respiratory effects).
1-Methylnaphthalene 1-CH₃ C₁₁H₁₀ Low water solubility; volatile; used in industrial solvents. EPA-listed toxicant; potential respiratory and hepatic effects .
1-Nitronaphthalene 1-NO₂ C₁₀H₇NO₂ Carcinogenic (IARC Group 2B); used in dye synthesis . High toxicity: mutagenic, explosive hazards; requires stringent handling .
1-(Difluoromethyl)naphthalene-5-acetic acid 1-CF₂H, 5-CH₂COOH C₁₃H₁₀F₂O₂ Polar carboxylic acid group; likely biodegradable. No direct data; acetic acid moiety may enhance metabolic clearance .

Key Findings:

Substituent Effects on Reactivity: The difluoromethoxy group (-OCF₂) enhances metabolic stability compared to non-fluorinated analogs (e.g., methoxy or methyl groups) due to strong C-F bonds, which resist oxidative degradation .

Toxicity and Environmental Fate: 1-Methylnaphthalene and 1-nitronaphthalene exhibit well-documented toxicity, including carcinogenicity and hepatotoxicity, attributed to metabolic activation (e.g., epoxidation or nitro-reduction pathways) . The difluoromethoxy analog may reduce toxicity risks compared to nitro derivatives, as fluorinated groups often mitigate bioactivation .

Synthetic Accessibility :

  • 1-Naphthylacetonitrile is synthesized via nucleophilic displacement (KCN with 1-(chloromethyl)naphthalene) in 72% yield . A similar route could apply to 1-(Difluoromethoxy)naphthalene-5-acetonitrile, substituting chloromethyl with difluoromethoxy precursors.

Environmental Persistence :

  • Fluorinated compounds like 1-(Difluoromethoxy)naphthalene-5-acetonitrile may exhibit greater environmental persistence than methyl or hydroxyl analogs, though biodegradation pathways remain unstudied .

Biological Activity

1-(Difluoromethoxy)naphthalene-5-acetonitrile is an organic compound notable for its unique structural properties, characterized by the presence of a difluoromethoxy group attached to a naphthalene ring along with an acetonitrile functional group. Its chemical formula is C12H8F2N, and it is gaining attention in pharmaceutical research due to its potential biological activity.

Chemical Structure and Properties

The compound's structure combines aromatic properties with the electron-withdrawing effects of fluorine atoms, which can enhance its binding affinity to biological targets. The difluoromethoxy group contributes to the compound's lipophilicity, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

Research indicates that the presence of fluorine atoms in compounds like 1-(Difluoromethoxy)naphthalene-5-acetonitrile can significantly influence their biological activity. Fluorinated compounds often exhibit enhanced interactions with biological receptors due to increased lipophilicity and altered electronic distributions, which may facilitate better binding affinities to enzymes or receptors involved in various biochemical pathways .

Therapeutic Potential

1-(Difluoromethoxy)naphthalene-5-acetonitrile has shown promise as a lead compound in drug development. Its unique structure may allow it to interact with specific biological targets, making it a candidate for further investigation in therapeutic applications such as anti-inflammatory and anticancer treatments. The compound's potential has been highlighted in studies focusing on its reactivity with biological molecules, which is crucial for understanding its therapeutic mechanisms .

Comparative Analysis with Similar Compounds

To better understand the unique features of 1-(Difluoromethoxy)naphthalene-5-acetonitrile, a comparison with structurally similar compounds is useful. The following table summarizes key characteristics:

Compound Name Structure Characteristics Notable Features
2-(Difluoromethoxy)-naphthalene-3-carboxylic acidContains a carboxylic acid groupPotential for enhanced solubility and reactivity
2-(Difluoromethoxy)-6-hydroxybenzoic acidHydroxy group enhances hydrogen bondingIncreased biological activity due to hydroxyl group
4-(Difluoromethoxy)-phenylacetic acidAromatic ring with an acetic acid functional groupUseful in medicinal chemistry for anti-inflammatory applications

1-(Difluoromethoxy)naphthalene-5-acetonitrile stands out due to its combination of naphthalene structure and acetonitrile functionality, which may offer distinct reactivity patterns not observed in other similar compounds.

Case Studies and Research Findings

Several studies have focused on the biological activity of fluorinated compounds, including 1-(Difluoromethoxy)naphthalene-5-acetonitrile. For instance:

  • Study on Binding Affinity : A study demonstrated that compounds with difluoromethoxy groups exhibited improved binding affinities towards certain enzymes compared to their non-fluorinated analogs. This suggests that the incorporation of fluorine can enhance the efficacy of drug candidates .
  • Anticancer Activity : Preliminary investigations into the anticancer properties of related naphthalene derivatives have shown promising results in inhibiting tumor growth in vitro. These findings support further exploration of 1-(Difluoromethoxy)naphthalene-5-acetonitrile as a potential anticancer agent .

Q & A

Q. What are the established synthetic routes for 1-(Difluoromethoxy)naphthalene-5-acetonitrile, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions starting with naphthalene derivatives. Key steps include:

  • Electrophilic substitution to introduce the difluoromethoxy group using reagents like difluoromethyl hypofluorite under anhydrous conditions.
  • Acetonitrile moiety incorporation via nucleophilic substitution or Friedel-Crafts acylation, depending on the precursor.
  • Purification using column chromatography with solvents like dichloromethane/hexane mixtures. Optimization parameters include temperature control (e.g., -10°C for fluorination to prevent side reactions), catalyst selection (e.g., Lewis acids for acylation), and solvent polarity adjustments to improve intermediate stability .

Q. How does the difluoromethoxy group affect the compound’s physicochemical properties and reactivity?

The difluoromethoxy group enhances lipophilicity (logP ≈ 2.8) and metabolic stability compared to non-fluorinated analogs. Its electron-withdrawing nature increases electrophilic reactivity at the acetonitrile site, facilitating nucleophilic additions. Solubility in polar aprotic solvents (e.g., acetonitrile, DMF) is moderate (~15 mg/mL at 25°C), which is critical for designing in vitro assays .

Q. What analytical techniques are recommended for structural characterization and purity assessment?

  • NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substitution patterns and fluorine integration.
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • HPLC with UV/Vis detection (λ = 254 nm) to assess purity (>95% typically required for biological studies).
  • X-ray crystallography (if crystalline) for absolute configuration determination .

Advanced Research Questions

Q. What strategies can be employed to elucidate structure-activity relationships (SAR) for this compound in antimicrobial applications?

  • Substituent variation : Synthesize analogs with trifluoromethoxy, methoxy, or chloro groups to compare bioactivity.
  • In vitro assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using MIC (Minimum Inhibitory Concentration) protocols.
  • Mechanistic studies : Use fluorescence microscopy to evaluate membrane disruption or β-galactosidase assays to assess protein binding. Preliminary data on structurally similar compounds show a 4-fold increase in potency with difluoromethoxy versus methoxy groups .

Q. How can contradictions in reported bioactivity data across studies be methodologically resolved?

  • Standardize assay conditions : Control variables like cell line passage number, serum concentration, and incubation time.
  • Dose-response validation : Use IC₅₀ values with 95% confidence intervals from triplicate experiments.
  • Meta-analysis : Compare fluorination patterns; for example, difluoromethoxy derivatives show p < 0.05 significance in tumor growth inhibition versus non-fluorinated analogs in murine models .

Q. What computational approaches are effective in predicting interactions between this compound and biological targets?

  • Molecular docking : Use software like AutoDock Vina to model binding to enzymes (e.g., cytochrome P450).
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR modeling : Correlate substituent electronegativity with antibacterial activity (R² > 0.85 in preliminary models). Studies on related fluorinated naphthalenes suggest strong interactions with hydrophobic enzyme pockets .

Q. How can environmental fate and toxicity be evaluated for this compound during preclinical development?

  • OECD 301 biodegradability tests : Measure degradation in aqueous systems over 28 days.
  • Ecotoxicology assays : Use Daphnia magna (LC₅₀) and Vibrio fischeri (EC₅₀) for acute toxicity profiling.
  • Metabolite identification : LC-MS/MS to detect oxidative or hydrolytic byproducts. Fluorinated compounds often exhibit persistence in water (t½ > 60 days), necessitating tailored waste management protocols .

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